molecular formula C17H11N3O4 B6476675 7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 2640972-96-7

7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B6476675
CAS No.: 2640972-96-7
M. Wt: 321.29 g/mol
InChI Key: BPZQIFQTTYDKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a synthetic hybrid molecule that integrates a coumarin core with a 1,3,4-oxadiazole ring, representing a privileged scaffold in medicinal chemistry for the development of novel kinase inhibitors. Its primary research value lies in its potential as a multi-targeted agent, with computational and initial experimental studies suggesting significant inhibitory activity against a range of kinases, including receptor tyrosine kinases like VEGFR-2 , which is a critical target in anti-angiogenesis cancer research. The molecular design strategically combines the coumarin moiety, known for its diverse biological interactions, with the 1,3,4-oxadiazole heterocycle, which is widely recognized as a pharmacophore that enhances binding affinity and improves pharmacokinetic properties. This specific structural motif is extensively investigated for its potent antiproliferative effects against various human cancer cell lines . Consequently, this compound serves as a highly valuable chemical tool for probing kinase signaling pathways in oncology and as a lead structure for the rational design and synthesis of more potent and selective therapeutic candidates. Research applications are strictly confined to in vitro biochemical assays and cell-based studies to elucidate mechanisms of carcinogenesis and identify new intervention points.

Properties

IUPAC Name

7-methoxy-3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c1-22-12-5-4-10-7-13(17(21)23-14(10)8-12)16-20-19-15(24-16)11-3-2-6-18-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZQIFQTTYDKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

These could include competitive inhibition, allosteric modulation, or even covalent bonding. The resulting changes could involve alterations in signal transduction pathways, gene expression, or enzymatic activity.

Biochemical Pathways

Given the broad range of biological activities associated with indole and pyridine derivatives, it is likely that this compound could impact a variety of biochemical pathways. These could include pathways involved in inflammation, cell proliferation, apoptosis, and microbial growth.

Result of Action

Given the wide range of biological activities associated with indole and pyridine derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels. These could include alterations in cell signaling, changes in gene expression, induction of apoptosis, or inhibition of microbial growth.

Biological Activity

7-Methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound combines the chromenone and oxadiazole scaffolds, which are known for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C16H14N4O3
  • Molecular Weight : 314.30 g/mol
  • CAS Number : 2640972-96-7

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Activity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Salmonella typhiStrong
Bacillus subtilisStrong

This compound's oxadiazole component is believed to enhance its binding affinity to bacterial cell membranes, disrupting their integrity and leading to cell death .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For example:

  • In vitro studies showed that the compound exhibited cytotoxic effects against cervical cancer cells (HeLa) with an estimated IC50 value of approximately 137 μM .

Additionally, the mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and modulation of Bcl-2 family proteins .

3. Antioxidant Properties

Compounds with coumarin structures are known for their antioxidant capabilities. The presence of the methoxy group in this compound contributes to its ability to scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress-related damage .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression and microbial metabolism.
  • DNA Interaction : Studies suggest that it can bind to DNA, affecting replication and transcription processes.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at various phases (G0/G1/S), leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have been conducted on related compounds that highlight the potential of oxadiazole derivatives:

  • A study on oxadiazole derivatives reported significant antibacterial activity against Bacillus subtilis and Salmonella typhi, with some compounds showing MIC values as low as 50 μg/mL .
  • Another research highlighted the anticancer effects of coumarin derivatives where modifications led to enhanced potency against various cancer cell lines .

Scientific Research Applications

7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, also known by its CAS number 2640972-96-7, is a chemical compound with potential applications in scientific research .

Chemical and Physical Properties

  • Molecular Formula: C17H11N3O4C_{17}H_{11}N_{3}O_{4}
  • Molecular Weight: 321.29

Potential Research Applications

While the provided search results do not offer explicit, detailed applications of this specific compound, they do shed light on related compounds and their potential uses, particularly within the realm of antitumor activity and drug discovery .

  • Antitumor Activity: Research on 5-pyridyl-1,3,4-oxadiazole derivatives reveals their potential in antitumor applications . Structural similarities between these derivatives and this compound suggest that the title compound may also possess similar capabilities .
  • Drug Discovery: The broader family of oxadiazoles is noted to have potential in drug discovery. Given that this compound includes an oxadiazole moiety, it could be investigated for various biological activities .
  • Molecular Property Prediction: Computer-aided techniques are commonly employed in drug discovery to predict biological activity based on a compound's chemical structure . Parameters such as topological indices, molecular weight, and hydrogen bonding capabilities are considered . These methods could be applied to this compound to predict its potential interactions and efficacy .

Structural Analogs and Related Research

Other related compounds and their applications include:

  • 2-[5-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine: This compound has a molecular weight of 253.26 g/mol and the molecular formula C14H11N3O2C_{14}H_{11}N_{3}O_{2} .
  • 3-fluoro-4-methoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide: This compound has the molecular formula C21H21FN4OC_{21}H_{21}FN_{4}O .

These compounds, while different, share structural motifs with the query compound, suggesting that they might have similar applications or mechanisms of action. Further research into these analogs might provide insights into the potential applications of this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents on Oxadiazole Coumarin Substituents Biological Activity Reference
Target Compound Pyridin-3-yl 7-Methoxy Antiviral (SARS-CoV-2)
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Phenyl None Anticancer (polymorph-dependent)
3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one Pyridin-4-yl None Anticancer (polymorph-dependent)
7-Methoxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one 4-Methoxyphenyl 7-Methoxy N/A (structural analog)
8-Methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one Pyridin-4-yl (1,2,4-oxadiazole) 8-Methyl N/A (structural isomer)
Key Observations:

Substituent Position on Pyridine: The pyridin-3-yl group in the target compound forms hydrogen bonds with SARS-CoV-2 protease residues (Glu166, His164, and His41) at bond distances of 1.1–2.3 Å, contributing to its antiviral activity .

Methoxy Group Influence: The 7-methoxy group in the target compound improves solubility compared to non-methoxy analogs (e.g., compounds 1 and 2 in ), which may enhance bioavailability.

Antiviral Activity:

The target compound demonstrated dose-dependent inhibition of SARS-CoV-2 (hCoV-19/Egypt/NRC-03/2020) at safe concentrations, attributed to its pyridin-3-yl-oxadiazole motif .

Anticancer Activity:

Compound 1 (phenyl-substituted) and compound 2 (pyridin-4-yl-substituted) in exhibit polymorph-dependent anticancer activity. Their lack of a methoxy group may reduce solubility, limiting therapeutic applicability compared to the target compound.

Enzyme Inhibition:

Coumarin-oxadiazole hybrids with sulfanyl or substituted phenyl groups (e.g., compounds in ) inhibit α-glucosidase and butyrylcholinesterase (BChE). The target compound’s pyridin-3-yl group could similarly interact with enzyme active sites, though this remains unexplored.

Physicochemical and Crystallographic Properties

  • Polymorphism : Anticancer analogs in exist in multiple polymorphic forms, impacting their bioactivity. The target compound’s polymorphism is unreported but warrants study.
  • Synthetic Routes: The target compound is synthesized via condensation of nicotinic acid hydrazide derivatives , whereas phenyl-substituted analogs use malononitrile or trichloro-triazine intermediates .

Preparation Methods

Cyanogen Bromide-Mediated Cyclization

Treatment with cyanogen bromide (BrCN) in ethanol at 55–60°C for 16–18 hours induces cyclization, forming 3-(5-amino-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one. Excess BrCN is neutralized with NaHCO₃, and the product is recrystallized from ethanol.

Yield: ~64%.

Phosphorus Oxychloride (POCl₃) Activation

Alternative protocols use POCl₃ as a dehydrating agent, refluxing the hydrazide with aromatic aldehydes in anhydrous conditions. This method concurrently introduces substituents (e.g., pyridinyl groups) during cyclization.

Example:

  • Hydrazide + 3-pyridinecarboxaldehyde + POCl₃ → Oxadiazole-pyridine product.

  • Yield: 70–75%.

Pyridin-3-yl Substitution

The final step introduces the pyridin-3-yl group at the oxadiazole’s 5-position. Two strategies are prevalent:

Direct Cyclization with Pyridine Derivatives

The hydrazide intermediate is condensed with 3-pyridinecarbonyl chloride in the presence of POCl₃, enabling simultaneous oxadiazole formation and pyridine incorporation.

Conditions:

  • Reflux in dry dichloromethane (DCM) for 12 hours.

  • Yield: 68%.

Post-Cyclization Functionalization

Pre-formed 5-amino-1,3,4-oxadiazole reacts with 3-pyridineboronic acid via Suzuki-Miyaura coupling. This palladium-catalyzed cross-coupling offers regioselective control but requires stringent anhydrous conditions.

Catalyst System:

  • Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 24 hours.

  • Yield: 60–65%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Cyanogen BromideHigh purity, minimal side reactionsToxicity of BrCN, longer reaction times64%
POCl₃-MediatedOne-pot synthesis, scalableCorrosive reagents, requires careful handling70–75%
Suzuki CouplingRegioselective, functional group toleranceHigh cost of catalysts, inert conditions60–65%

Characterization and Validation

Synthesized compounds are validated using:

  • IR Spectroscopy: Confirmation of oxadiazole C=N (1600 cm⁻¹) and coumarin C=O (1720 cm⁻¹).

  • ¹H/¹³C NMR: Aromatic protons (δ 6.8–8.5), oxadiazole C-2 (δ 155–160 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 321.29 (M⁺) consistent with C₁₇H₁₁N₃O₄.

Optimization and Challenges

  • Solvent Choice: Ethanol maximizes hydrazide solubility but prolongs reaction times; DMF accelerates rates but complicates purification.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is essential due to polar byproducts.

  • Yield Improvements: Microwave-assisted synthesis (200 W, 70°C) reduces cyclization time to 30 minutes, boosting yields to ~80% .

Q & A

Q. Critical Parameters :

  • Temperature control during cyclization (0–5°C to suppress side reactions) .
  • Use of potassium bicarbonate to maintain neutral pH during substitution .

Which spectroscopic and crystallographic methods are used to characterize this compound?

Q. Basic Characterization Techniques

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyridin-3-yl integration at δ 8.5–9.0 ppm) and chromenone backbone (C=O at ~160 ppm in ¹³C NMR) .
  • IR Spectroscopy : Identifies C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • X-Ray Crystallography : SHELXL/SHELXT software refines crystal structures, resolving bond lengths/angles (e.g., oxadiazole ring planarity) .

Q. Advanced Analysis :

  • ¹⁹F NMR : Used for fluorinated analogs to track substituent effects on electronic properties .
  • Elemental Analysis : Validates purity (>95% for pharmacological studies) .

How can researchers optimize synthesis yield during scale-up?

Q. Advanced Process Optimization

Solvent Selection : Acetone or DMF improves solubility of intermediates (e.g., trichlorotriazine reactions) .

Catalyst Screening : Piperidine vs. DBU for cyclization efficiency (yield increases from 65% to 78%) .

Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes for hydrazone cyclization .

Q. Data Contradictions :

  • Lower yields (~40%) reported for halogenated derivatives due to steric hindrance . Mitigation: Use bulk-tolerant catalysts like Pd(PPh₃)₄.

How to resolve discrepancies in antimicrobial activity data across studies?

Advanced Data Analysis
Reported MIC Variations :

StrainMIC Range (μg/mL)Study Reference
S. aureus (Gram+)4–12
E. coli (Gram−)16–64
C. albicans (Fungal)32–128

Q. Key Factors Causing Discrepancies :

  • Bacterial Strain Variability : Gram-negative bacteria show higher resistance due to outer membrane complexity .
  • Structural Modifications : Pyridin-3-yl substitution enhances activity against S. aureus (MIC = 4 μg/mL) vs. phenyl analogs (MIC = 16 μg/mL) .
  • Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion impacts MIC reproducibility .

Q. Recommendations :

  • Standardize testing protocols (e.g., CLSI M07-A9).
  • Include positive controls (e.g., ciprofloxacin for bacteria) .

What computational strategies predict the compound’s binding affinity with biological targets?

Q. Advanced Computational Design

  • Molecular Docking : AutoDock Vina/PyRx assesses interactions with targets like Plasmodium falciparum riboswitch (binding energy = −9.2 kcal/mol) .
  • MD Simulations : GROMACS evaluates stability of ligand-target complexes (RMSD < 2.0 Å over 100 ns) .
  • QSAR Models : Correlate substituent electronegativity (e.g., pyridinyl vs. chlorophenyl) with antimicrobial IC₅₀ values .

Case Study :
The in-silico-designed 6-chloro analog showed 80% inhibition of P. falciparum riboswitch at 10 μM, with no cytotoxicity in HEK293 cells .

How do substituents on the oxadiazole ring influence bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

SubstituentAntimicrobial MIC (μg/mL)Anticancer IC₅₀ (μM)
Pyridin-3-yl4 (S. aureus)2.3 (Caco-2)
4-Chlorophenyl16 (S. aureus)0.78 (HT-29)
4-Fluorophenyl8 (S. aureus)1.5 (HepG2)

Q. Key Trends :

  • Electron-withdrawing groups (Cl, F) enhance Gram-positive activity but reduce solubility .
  • Pyridinyl groups improve pharmacokinetics (logP = 1.8 vs. 2.5 for phenyl) .

Q. Methodological Insight :

  • Use Hammett constants (σ) to predict substituent effects on reactivity .

What are the crystallographic challenges in resolving this compound’s structure?

Q. Advanced Crystallography

  • Disorder in Oxadiazole Rings : SHELXL’s PART instructions resolve rotational disorder in the oxadiazole-pyridinyl moiety .
  • Hydrogen Bonding Networks : O-H···N interactions stabilize the crystal lattice (d = 2.7 Å) .

Q. Recommendations :

  • Collect high-resolution data (≤ 0.8 Å) to resolve subtle torsional angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.